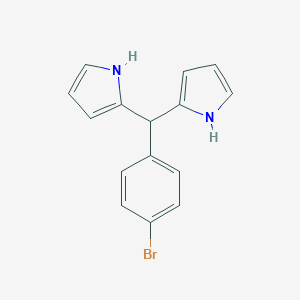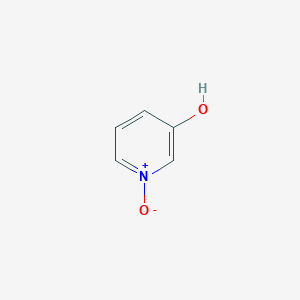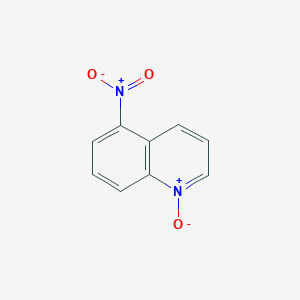
5-Nitroquinoline 1-oxide
Übersicht
Beschreibung
5-Nitroquinoline 1-oxide is a quinoline derivative . It is a tumorigenic compound used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . It induces DNA lesions usually corrected by nucleotide excision repair .
Synthesis Analysis
The synthesis of 5-Nitroquinoline 1-oxide involves a wide range of synthesis protocols. For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 5-Nitroquinoline 1-oxide is C9H6N2O3 . The molecular weight is 190.1555 . The IUPAC Standard InChI is InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H .Chemical Reactions Analysis
5-Nitroquinoline 1-oxide reacts with strong oxidizing agents . It belongs to the reactive groups of Hydrocarbons, Aromatic Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic Oxidizing Agents, Weak .Physical And Chemical Properties Analysis
5-Nitroquinoline 1-oxide is a solid . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Preference : 4-Nitroquinoline 1-oxide (NQO) interacts with deoxyribonucleotides, showing a preference for the guanine residue in DNA, which is consistent with its known mutagenic properties (Winkle & Tinoco, 1977).
Clastogenicity and Mutagenicity : 4NQO is used as a positive control in genotoxicity assays due to its mutagenic and carcinogenic properties. Its effectiveness varies depending on cell type, cytotoxicity, exposure duration, and p53 proficiency (Brüsehafer et al., 2015).
Experimental Oral Carcinogenesis : 4NQO is employed to induce squamous cell carcinoma in the palatal mucosa of rats, serving as a model for studying the progression from premalignant to malignant oral lesions (Nauta et al., 1996).
Strand Breakage and Repair in DNA : 4NQO causes both single- and double-strand breaks in DNA, with the ability of cells to repair these breaks upon removal of the carcinogen (Andoh & Ide, 1972).
Carcinogenesis Models for Oral Cancer : The mouse model of 4NQO-induced oral carcinogenesis has been developed for evaluating molecular-targeted prevention and treatment of oral cancer (Vitale-Cross et al., 2009).
Carcinogen-Protein Complex Breakage : 4NQO and its derivatives have been studied for their effects on the scission of proteins linking DNA in cultured mouse fibroblasts, showing correlation with carcinogenic potency (Andoh et al., 1975).
Mutagenic Spectrum Characterization : 4NQO induces mutations in bacteria, fungi, and animals, making it a useful tool for genetic screens and studies of DNA damage and repair (Downes et al., 2014).
DNA Damage and Repair in Tissues : The capacity of 4NQO to damage DNA in different rat tissues (liver, lung, and kidney) and the subsequent DNA repair capability of these tissues have been examined (Cox & Irving, 1975).
Genomic Instability in Carcinogenesis : 4NQO-induced rat tongue carcinogenesis model reveals that genomic instability in non-neoplastic oral mucosa cells can predict the risk and progression of oral cancer (Ribeiro et al., 2004).
Mutational Spectrum in Single Stranded DNA : The mutagenic spectrum of 4NQO in single stranded DNA is characterized by guanine to pyrimidine transversions, providing insights into the mutagenesis mechanisms of this carcinogen (Fronza et al., 1992).
Safety And Hazards
Zukünftige Richtungen
5-Nitroquinoline 1-oxide is used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . It induces DNA lesions usually corrected by nucleotide excision repair . Future research may focus on its potential applications in cancer treatment and prevention.
Eigenschaften
IUPAC Name |
5-nitro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZRGZILWKLDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=[N+]2[O-])C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226992 | |
| Record name | Quinoline, 5-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroquinoline 1-oxide | |
CAS RN |
7613-19-6 | |
| Record name | 5-Nitroquinoline 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7613-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 5-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
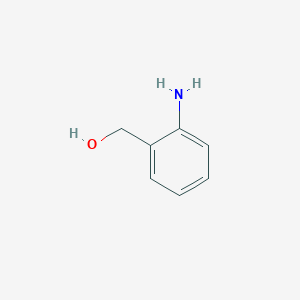
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
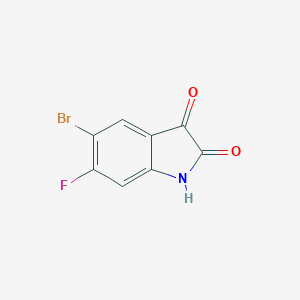
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
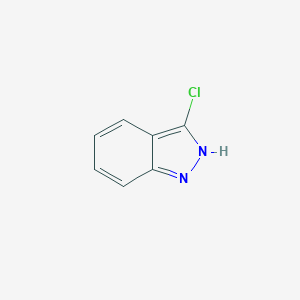
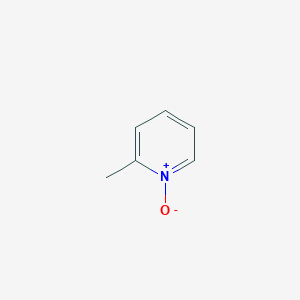
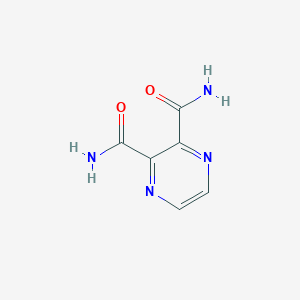
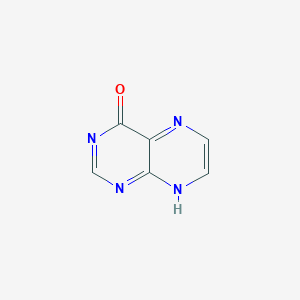
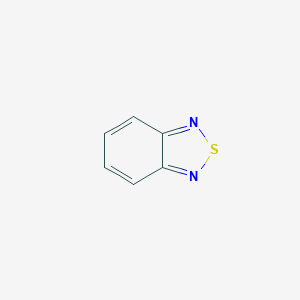
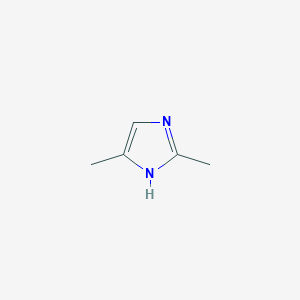
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
